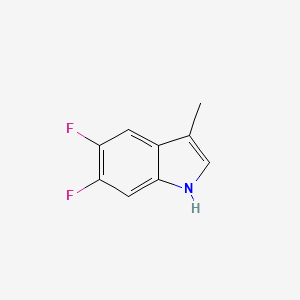
5,6-Difluoro-3-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-3-methylindole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-3-methylindole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in a suitable solvent can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor as fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing robust and scalable fluorinating agents such as Selectfluor. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Difluoro-3-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoles .
Aplicaciones Científicas De Investigación
5,6-Difluoro-3-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indole derivatives.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-3-methylindole involves its interaction with specific molecular targetsFor example, fluorinated indoles have been shown to interact with the central nervous system’s cannabinoid receptors and inhibit specific enzymes involved in disease pathways .
Comparación Con Compuestos Similares
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
Comparison: 5,6-Difluoro-3-methylindole is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can significantly alter its chemical and biological properties compared to mono-fluorinated indoles. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets .
Propiedades
Fórmula molecular |
C9H7F2N |
|---|---|
Peso molecular |
167.15 g/mol |
Nombre IUPAC |
5,6-difluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
Clave InChI |
JTRMAZCELNERNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=CC(=C(C=C12)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


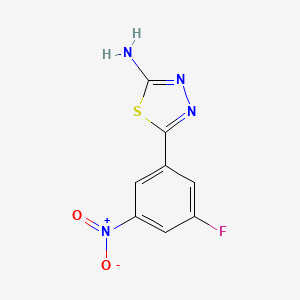
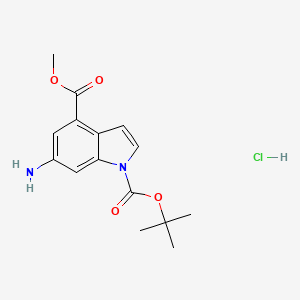
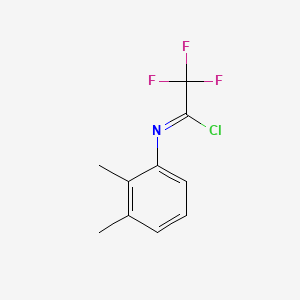
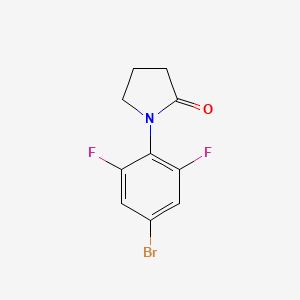

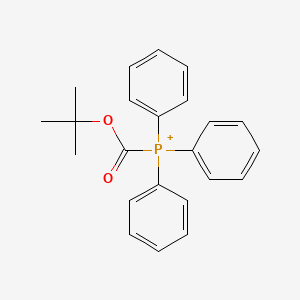
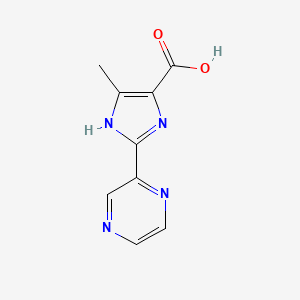
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
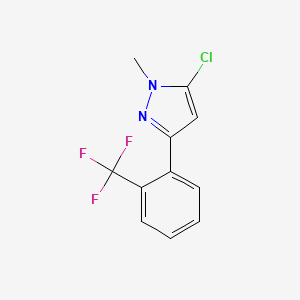
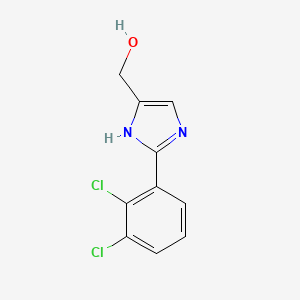
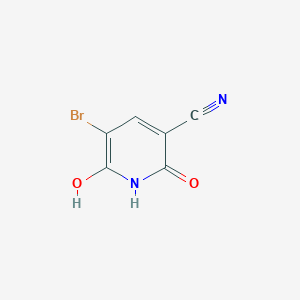
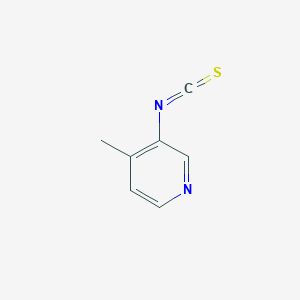
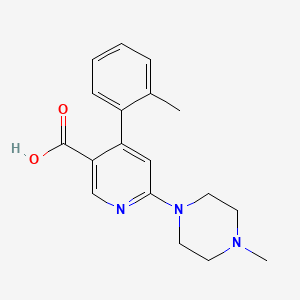
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)
